AS601245

Catalog No.
S548781
CAS No.
345987-15-7
M.F
C20H16N6S
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS601245

CAS Number

345987-15-7

Product Name

AS601245

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26)

InChI Key

RCYPVQCPYKNSTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile, 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (bis(trifluoroacetate)), AS 601245, AS-601245, AS601245

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2

Description

The exact mass of the compound 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile is 372.11572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNK Inhibitor

,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile, also known as AS601245, is a small molecule that functions as a c-Jun N-terminal kinase (JNK) inhibitor [1, 2]. JNK is a protein kinase involved in regulating cell death pathways [1]. By inhibiting JNK, AS601245 has potential applications in research on neurodegenerative diseases and other conditions where JNK signaling is implicated.

  • Source: [1] PubmedNCBI: AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties
  • Source: [2] Journal of Pharmacology and Experimental Therapeutics: AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) Acetonitrile): A c-Jun NH2-Terminal Protein Kinase Inhibitor with Neuroprotective Properties

Potential Neuroprotective Effects

Studies have shown that AS601245 may have neuroprotective properties. Research suggests it can promote cell survival after cerebral ischemia, a condition where blood flow to the brain is restricted [1, 2]. This neuroprotective effect is believed to be mediated by JNK inhibition [2].

  • Source: [1] PubmedNCBI: AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties
  • Source: [2] Journal of Pharmacology and Experimental Therapeutics: AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) Acetonitrile): A c-Jun NH2-Terminal Protein Kinase Inhibitor with Neuroprotective Properties

Research Use

  • Source: [3] CymitQuimica: AS601245
  • Source: [4] MerckMillipore: JNK Inhibitor V - CAS 345987-15-7

AS601245, also known as c-Jun N-terminal kinase inhibitor V, is a potent and selective inhibitor of the c-Jun N-terminal kinase signaling pathway. With a molecular weight of 372.4 Da and a chemical formula of C20_{20}H16_{16}N6_6S, AS601245 has demonstrated significant selectivity for human isoforms hJNK1, hJNK2, and hJNK3, with IC50 values of 150 nM, 220 nM, and 70 nM respectively . This compound is primarily researched for its neuroprotective properties and its role in modulating cellular responses to stress and inflammation.

AS601245 acts as an ATP-competitive inhibitor of c-Jun N-terminal kinases. It inhibits the phosphorylation of c-Jun, a transcription factor involved in various cellular processes including apoptosis and cell proliferation. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby blocking its activity . In vitro studies have shown that AS601245 can reduce the phosphorylation of Jun in human colon cancer cells (CaCo-2), leading to altered gene expression profiles associated with cell survival and proliferation .

The biological activity of AS601245 primarily revolves around its ability to inhibit JNK signaling pathways. This inhibition has been linked to neuroprotective effects in models of ischemia. For instance, administration of AS601245 has been shown to protect hippocampal neurons from delayed loss following transient global ischemia in gerbil models . Additionally, it has demonstrated anti-inflammatory effects by modulating gene expressions related to proliferation and apoptosis in various cancer cell lines .

The synthesis of AS601245 involves multi-step organic synthesis techniques typical for small molecule inhibitors. While specific synthetic routes are not detailed in the available literature, compounds like AS601245 are generally synthesized through methods that include:

  • Formation of key intermediates: Utilizing reactions such as amination or cyclization.
  • Purification: Employing chromatographic techniques to isolate the final product.
  • Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity .

AS601245 is primarily utilized in research settings to explore its potential therapeutic applications:

  • Neuroprotection: Investigating its role in protecting neurons from ischemic damage.
  • Cancer Research: Studying its effects on cell proliferation and apoptosis in various cancer types.
  • Inflammation Studies: Exploring its anti-inflammatory properties through modulation of JNK pathways .

Interaction studies have shown that AS601245 can enhance the effectiveness of other therapeutic agents. For example, when combined with clofibrate (a PPARα ligand), AS601245 exhibited synergistic effects on gene expression related to apoptosis and differentiation in colon cancer cells. This interaction suggests a potential for combination therapies targeting multiple pathways for improved therapeutic outcomes .

AS601245 shares similarities with other JNK inhibitors but stands out due to its selectivity and potency. Here are some comparable compounds:

Compound NameTypeSelectivityIC50 (nM)
SP600125JNK InhibitorNon-selective~100
JNK-IN-8JNK InhibitorSelective~30
URMC-099JNK InhibitorSelective~50

Uniqueness of AS601245:

  • Selectivity: AS601245 exhibits greater selectivity for human isoforms compared to others like SP600125.
  • Neuroprotective Effects: Its specific application in neuroprotection sets it apart from many other JNK inhibitors which are primarily focused on cancer research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

372.11571571 g/mol

Monoisotopic Mass

372.11571571 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y9A2N9O85G

Wikipedia

As-601245

Dates

Modify: 2023-08-15
1: Cerbone A, Toaldo C, Minelli R, Ciamporcero E, Pizzimenti S, Pettazzoni P, Roma G, Dianzani MU, Ullio C, Ferretti C, Dianzani C, Barrera G. Rosiglitazone and AS601245 decrease cell adhesion and migration through modulation of specific gene expression in human colon cancer cells. PLoS One. 2012;7(6):e40149. doi: 10.1371/journal.pone.0040149. Epub 2012 Jun 28. PubMed PMID: 22761953; PubMed Central PMCID: PMC3386191.
2: Cerbone A, Toaldo C, Pizzimenti S, Pettazzoni P, Dianzani C, Minelli R, Ciamporcero E, Roma G, Dianzani MU, Canaparo R, Ferretti C, Barrera G. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells. PPAR Res. 2012;2012:269751. doi: 10.1155/2012/269751. Epub 2012 Feb 29. PubMed PMID: 22619672; PubMed Central PMCID: PMC3349252.
3: Carboni S, Boschert U, Gaillard P, Gotteland JP, Gillon JY, Vitte PA. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils. Br J Pharmacol. 2008 Jan;153(1):157-63. Epub 2007 Nov 19. PubMed PMID: 18026128; PubMed Central PMCID: PMC2199388.
4: Carboni S, Hiver A, Szyndralewiez C, Gaillard P, Gotteland JP, Vitte PA. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. J Pharmacol Exp Ther. 2004 Jul;310(1):25-32. Epub 2004 Feb 26. PubMed PMID: 14988419.

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